molecular formula C10H16N2O3 B13500667 Tert-butyl N-(2-oxazol-4-ylethyl)carbamate

Tert-butyl N-(2-oxazol-4-ylethyl)carbamate

Cat. No.: B13500667
M. Wt: 212.25 g/mol
InChI Key: KTMHTBITFKOLFG-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-oxazol-4-ylethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes an oxazole ring, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-oxazol-4-ylethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazole derivative. One common method is the reaction of tert-butyl carbamate with 2-bromoethyl oxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-oxazol-4-ylethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl N-(2-oxazol-4-ylethyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality during chemical reactions and can be selectively removed under acidic conditions. The oxazole ring can participate in various chemical transformations, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(2-oxazol-4-ylethyl)carbamate is unique due to the presence of the oxazole ring, which provides additional reactivity and versatility in chemical synthesis. This makes it more suitable for complex synthetic routes compared to simpler carbamates .

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl N-[2-(1,3-oxazol-4-yl)ethyl]carbamate

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)11-5-4-8-6-14-7-12-8/h6-7H,4-5H2,1-3H3,(H,11,13)

InChI Key

KTMHTBITFKOLFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=COC=N1

Origin of Product

United States

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